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Compound of Interest

Compound Name: (+)-Carbovir triphosphate

Cat. No.: B1668432

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbovir is a potent carbocyclic nucleoside analog that, in its (-)-enantiomeric form
(known as Abacavir), is a cornerstone of antiretroviral therapy.[1][2] Upon entering human cells,
Carbovir is anabolized by host cell kinases to its active 5'-triphosphate form, Carbovir
triphosphate (CBV-TP).[3] The active (-)-CBV-TP acts as a competitive inhibitor and a chain-
terminating substrate for HIV-1 reverse transcriptase (RT), effectively halting viral DNA
synthesis.[2][4]

A crucial aspect of Carbovir's activity is its stereochemistry. Cellular enzymes preferentially
phosphorylate the (-)-enantiomer, making it the biologically active form against HIV.[5] The (+)-
enantiomer is a poor substrate for these kinases.[5] This stereoselectivity makes labeled (+)-
Carbovir and its triphosphate derivative, (+)-CBV-TP, invaluable tools for mechanistic studies.
They serve as precise molecular probes to investigate enzyme stereospecificity, the structural
requirements of the HIV-1 RT active site, and the molecular basis of drug resistance. These
application notes provide detailed protocols for utilizing labeled (+)-CBV-TP in such studies.

Mechanistic Insights
Metabolic Activation Pathway

The conversion of Carbovir to its active triphosphate form is a three-step phosphorylation
process catalyzed by cellular enzymes. Studies have shown that a cytosolic 5'-nucleotidase is
responsible for the initial phosphorylation step.[6] However, this process is highly
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stereoselective. (-)-Carbovir is efficiently phosphorylated, while (+)-Carbovir is not.[5] This

difference is the primary determinant of the stereoselective antiviral activity.
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1. Prepare Reagents
- Labeled Primer/Template
- Purified HIV-1 RT
- dNTP mix (dATP, dCTP, dTTP)
- dGTP & (+)-CBV-TP stocks

:

2. Set Up Reactions
- Aliquot Primer/Template
- Add varying concentrations of
(+)-CBV-TP (inhibitor)
- Add fixed concentration of dGTP (substrate)

l

3. Initiate Reaction
- Add HIV-1 RT to start
- Incubate at 37°C for a fixed time
(e.g., 10-30 min)

i

4. Stop Reaction
- Add stop solution
(e.g., EDTA/formamide loading dye)

'

5. Product Analysis
- Denaturing polyacrylamide
gel electrophoresis (PAGE)

i

6. Detection & Quantification
- Autoradiography or phosphorimaging
- Quantify full-length vs.
terminated products

i

7. Data Analysis
- Plot % inhibition vs. log[inhibitor]
- Calculate 1C50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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